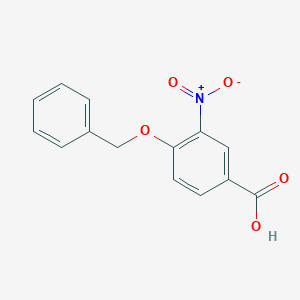

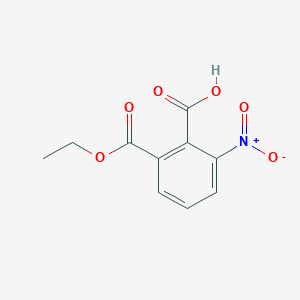

2-(乙氧羰基)-6-硝基苯甲酸

概览

描述

Synthesis Analysis

The synthesis of related compounds involves the functionalization of aromatic structures. For instance, the synthesis of substituted 2-(6-nitrobenzo[1,3]dioxol-5-yl)-1-aryl ethanols and propionic acid ethyl esters is achieved through the reaction of 5-chloromethyl-6-nitrobenzo[1,3]dioxole with various aromatic carbonyl and α-carbonyl ester derivatives using the TDAE methodology . This suggests that a similar approach could potentially be applied to synthesize 2-(Ethoxycarbonyl)-6-nitrobenzoic acid by choosing appropriate starting materials and reaction conditions.

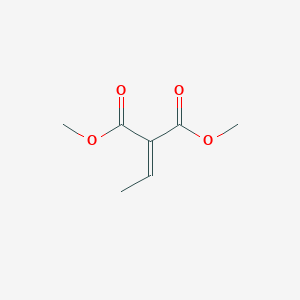

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(Ethoxycarbonyl)-6-nitrobenzoic acid often features a planar nitro group indicating conjugation with the π-electron system of the benzene ring, as seen in the crystal structure of methyl 2,6-dihydroxy-3-nitrobenzoate . This conjugation can affect the electronic properties of the molecule and potentially its reactivity.

Chemical Reactions Analysis

The chemical reactions involving the nitration and bromination of related compounds, such as 2-methyl-3-ethoxycarbonyl-5-hydroxybenzofuran, lead to the formation of nitro derivatives . This indicates that nitration is a feasible reaction for introducing a nitro group into the benzene ring of similar compounds. Azo coupling reactions are also mentioned, which involve the substitution of hydrogen atoms in specific positions of the aromatic ring .

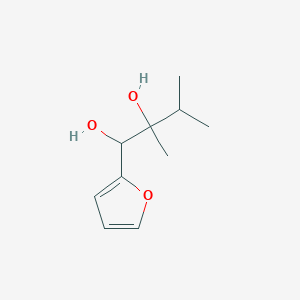

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(Ethoxycarbonyl)-6-nitrobenzoic acid are not directly described in the provided papers, the properties of structurally related compounds can provide insights. For example, the presence of intramolecular hydrogen bonds in methyl 2,6-dihydroxy-3-nitrobenzoate contributes to the stability of the crystal structure . Such hydrogen bonding could also be present in 2-(Ethoxycarbonyl)-6-nitrobenzoic acid, affecting its solubility and crystallization behavior. The electronic effects of the nitro group and the ethoxycarbonyl group would influence the compound's acidity and reactivity.

科研应用

生化分析

2-(乙氧羰基)-6-硝基苯甲酸在生化分析中有应用。Ellman(1959年)合成了一种水溶性芳香二硫化物,用于测定生物材料中的巯基,表明其在生化分析中的潜在用途(Ellman, 1959)。

合成化学

在合成化学中,这种化合物用于官能化反应。Amiri-Attou等人(2005年)报道了与各种羰基和α-羰基酯衍生物反应合成取代乙醇和酯的方法(Amiri-Attou, Terme, & Vanelle, 2005)。此外,Grinev等人(1971年)研究了类似化合物的溴化、硝化和偶氮偶联反应,有助于开发新的合成途径(Grinev, Arkhangel'skaya, Uretskaya, & Vlasova, 1971)。

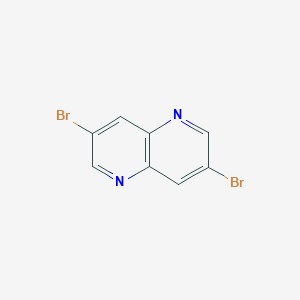

药物化学

在药物化学中,合成了2-(乙氧羰基)-6-硝基苯甲酸的衍生物,用于潜在的治疗应用。例如,Jasztold-Howorko等人(2005年)合成了对非小细胞肺癌具有细胞毒活性的吡啶咔唑衍生物(Jasztold-Howorko, Pełczyńska, Nasulewicz, Wietrzyk, & Opolski, 2005)。

纳米技术和材料科学

这种化合物还用于纳米技术和材料科学。Raki等人(2004年)探索了其在合成混凝土纳米复合材料中的应用,展示了其在材料科学中的多功能性(Raki, Beaudoin, & Mitchell, 2004)。

药物制剂

在药物制剂中,该酸用于增强药物的溶解度和生物利用度。Nechipadappu和Trivedi(2017年)合成了乙硫胺的药用盐,以提高溶解度,展示了其在药物开发中的实用性(Nechipadappu & Trivedi, 2017)。

Safety And Hazards

未来方向

性质

IUPAC Name |

2-ethoxycarbonyl-6-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c1-2-17-10(14)6-4-3-5-7(11(15)16)8(6)9(12)13/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZAOZGFHEAVFMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethoxycarbonyl)-6-nitrobenzoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。